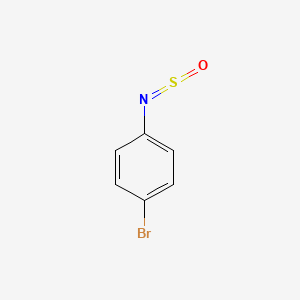

1-Bromo-4-(sulfinylamino)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

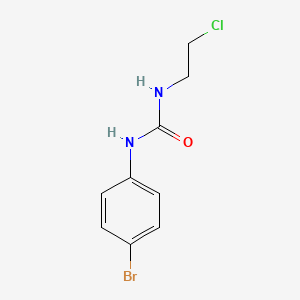

1-Bromo-4-(sulfinylamino)benzene, also known as 1-Bromo-4-aminobenzene sulfinate, is an organic compound with a molecular formula of C7H7BrN2O2S. It is a colorless solid that is soluble in water, ethanol, and acetone. This compound has a wide range of applications in both organic and inorganic chemistry, ranging from synthesis of new molecules to the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“1-Bromo-4-(sulfinylamino)benzene” is a key compound used in organic synthesis . It’s a building block that can be used to synthesize more complex molecules in the field of organic chemistry.

Catalysis

“1-Bromo-4-(sulfinylamino)benzene” can be used in palladium-catalyzed direct arylation of heteroarenes . This process is important in the synthesis of various organic compounds.

Analytical Chemistry

“1-Bromo-4-(sulfinylamino)benzene” can be used as a standard or reference compound in analytical chemistry. It can help in the identification and quantification of other similar compounds .

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-4-(sulfinylamino)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

1-Bromo-4-(sulfinylamino)benzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-(sulfinylamino)benzene involve the bromination and sulfinylation of benzene rings . These reactions are part of larger organic synthesis pathways, which can lead to the production of a wide variety of complex organic compounds .

Pharmacokinetics

Like many other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 1-Bromo-4-(sulfinylamino)benzene’s action primarily involve the modification of benzene rings within organic compounds . This can lead to changes in the properties of these compounds, potentially influencing their reactivity, stability, and interactions with other molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(sulfinylamino)benzene. For instance, the rate of electrophilic aromatic substitution reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . Additionally, the stability of 1-Bromo-4-(sulfinylamino)benzene may be influenced by factors such as pH, temperature, and exposure to light .

Eigenschaften

IUPAC Name |

1-bromo-4-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUHQYMZUJVSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181098 |

Source

|

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(sulfinylamino)benzene | |

CAS RN |

26516-62-1 |

Source

|

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)